molecular formula C7H13NO6 B11953136 2-Deoxy-2-(formylamino)hexopyranose CAS No. 15961-56-5

2-Deoxy-2-(formylamino)hexopyranose

Cat. No.: B11953136
CAS No.: 15961-56-5
M. Wt: 207.18 g/mol
InChI Key: FVMMQJUBNMOPPR-UHFFFAOYSA-N
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Description

2-Deoxy-2-(formylamino)hexopyranose ( 15961-56-5) is a hexopyranose derivative with the molecular formula C7H13NO6, where a formylamino group replaces the hydroxyl function at the C2 position . This structural modification classifies it as an amino sugar, a family of compounds that serve as fundamental building blocks in glycobiology and medicinal chemistry. Amino sugars like N-acetylglucosamine and D-galactosamine are critical components of biological structures including chitin, glycoprotein hormones, and cell surface glycans . The introduction of a nitrogen-containing functionality at the C2 position, as seen in this compound, significantly increases molecular diversity and is a key strategy for developing molecules with specific biological activities . This compound is closely related to 2-deoxy-D-glucose (2-DG), a well-studied glucose analog known for its role as a glycolytic inhibitor . Similar to 2-DG, this compound may interfere with carbohydrate metabolism and glycosylation processes. The formyl group on the nitrogen may influence its mechanism of action, potentially affecting enzymes involved in N-linked glycosylation, which can lead to endoplasmic reticulum stress and impact protein synthesis and folding . Its structural similarity to galactose also suggests potential as a precursor or intermediate in the synthesis of more complex glycoconjugates, bioactive alkaloids, and pharmaceutical substances . Researchers can utilize this compound in probing biological pathways, and it is also valuable as a key synthetic intermediate for constructing complex molecules with vicinal nitrogen-containing functionalities, which are present in various antibiotics and neuraminidase inhibitors . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for personal use.

Properties

CAS No.

15961-56-5

Molecular Formula

C7H13NO6

Molecular Weight

207.18 g/mol

IUPAC Name

N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]formamide

InChI

InChI=1S/C7H13NO6/c9-1-3-5(11)6(12)4(8-2-10)7(13)14-3/h2-7,9,11-13H,1H2,(H,8,10)

InChI Key

FVMMQJUBNMOPPR-UHFFFAOYSA-N

Canonical SMILES

C(C1C(C(C(C(O1)O)NC=O)O)O)O

Origin of Product

United States

Preparation Methods

Formic Acid-Mediated Acylation

D-Glucosamine hydrochloride is treated with formic acid under mild acidic conditions. The reaction proceeds via nucleophilic attack of the amine on the formyl carbon, yielding the N-formylated product. Optimized conditions include refluxing in aqueous formic acid (98%) for 6–8 hours, achieving yields of 70–85%. The product is purified via recrystallization from ethanol-water mixtures, with structural confirmation by 1H^1 \text{H} NMR (δ\delta 8.1 ppm for the formyl proton).

Mixed Anhydride Approach

To enhance efficiency, formic acetic anhydride (a 1:1 mixture of formic and acetic anhydrides) is used as a more reactive formylating agent. This method reduces reaction time to 2–3 hours at 0–5°C, with yields exceeding 90%. The protocol minimizes side reactions, such as O-formylation, due to the selective reactivity of the amine group.

Enzymatic Synthesis via Phosphorylase-Catalyzed Glycosylation

Recent advances in enzymatic synthesis have enabled the incorporation of this compound into oligosaccharides, providing insights into its preparation as a glycosyl donor.

Synthesis of 2-Deoxy-2-formamido-α-D-glucopyranose-1-phosphate (GlcNF-1-P)

GlcNF-1-P serves as the activated donor in phosphorylase-catalyzed reactions. Its synthesis involves two steps:

  • Formylation of D-Glucosamine-1-Phosphate : D-Glucosamine-1-phosphate is treated with formic acid in the presence of dicyclohexylcarbodiimide (DCC) as a coupling agent. This step achieves near-quantitative formylation of the C-2 amine.

  • Purification via Ion-Exchange Chromatography : The product is isolated using DEAE-Sephadex columns, eluted with a linear gradient of ammonium bicarbonate (0.1–0.5 M).

Phosphorylase-Catalyzed Glycosylation

GlcNF-1-P is enzymatically coupled to maltooligosaccharides using phosphorylase. For example, reacting GlcNF-1-P with maltotetraose in a 1:1 molar ratio at 37°C for 24 hours produces N-formyl-α-D-glucosaminylated pentasaccharides in 72% yield. The reaction’s specificity is confirmed by MALDI-TOF MS and glucoamylase digestion assays.

Solid-Phase Synthesis with Protective Group Strategies

For applications requiring regioselective modification, protective group chemistry is employed to isolate the C-2 amine for formylation.

Acetylation-Formylation-Deprotection Sequence

  • Protection of Hydroxyl Groups : D-Glucosamine is peracetylated using acetic anhydride in pyridine, yielding 3,4,6-tri-O-acetyl-D-glucosamine.

  • Selective Formylation : The C-2 amine is formylated using ethyl formate in methanol at 25°C for 12 hours.

  • Deprotection : Sodium methoxide in methanol removes acetyl groups, affording this compound in 80% overall yield.

Benzylidene Protection

A benzylidene acetal at the 4,6-positions directs formylation to the C-2 amine. After formylation with formic acid and trifluoroacetic anhydride, the acetal is cleaved using 80% acetic acid, yielding the target compound.

Mechanistic Insights and Optimization

Solvent Effects on Formylation

Polar aprotic solvents (e.g., DMF, DMSO) enhance formylation rates by stabilizing the transition state. In contrast, protic solvents like methanol reduce yields due to competitive hydrolysis of the formylating agent.

Catalytic Strategies

Boric acid acts as a Lewis acid catalyst in formic acid-mediated reactions, coordinating to the amine and increasing electrophilicity of the formyl carbon. This reduces reaction time by 40% while maintaining yields above 85%.

Analytical Characterization

Spectroscopic Data

  • 1H^1 \text{H} NMR (D2_2O): δ\delta 8.12 (s, 1H, CHO), 5.21 (d, J = 3.6 Hz, 1H, H-1), 3.30–3.85 (m, 5H, H-3–H-6).

  • 13C^{13} \text{C} NMR : δ\delta 165.4 (CHO), 92.1 (C-1), 54.3 (C-2).

Crystallography

Single-crystal X-ray diffraction confirms the β-anomeric configuration in the solid state, with a chair conformation stabilized by intramolecular hydrogen bonding between the formyl group and O-3 .

Chemical Reactions Analysis

Types of Reactions

2-Deoxy-2-(formylamino)hexopyranose can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The formylamino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.

Major Products

    Oxidation: 2-Deoxy-2-(carboxylamino)hexopyranose.

    Reduction: 2-Deoxy-2-(amino)hexopyranose.

    Substitution: Various substituted hexopyranose derivatives depending on the nucleophile used.

Scientific Research Applications

2-Deoxy-2-(formylamino)hexopyranose has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is studied for its potential role in metabolic pathways and as a probe for carbohydrate metabolism.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting carbohydrate-processing enzymes.

    Industry: It may be used in the production of specialty chemicals and as an intermediate in the synthesis of bioactive compounds.

Mechanism of Action

The mechanism of action of 2-Deoxy-2-(formylamino)hexopyranose involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The formylamino group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity or altering their function. This can affect various metabolic pathways and cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

2-Deoxy-2-(diethylamino)hexopyranose

  • Substituent: Diethylamino (-N(C₂H₅)₂) at C2.
  • Key Differences: The bulkier diethylamino group may reduce solubility compared to the formylamino derivative.

2-Deoxy-2-[(E)-(4-Hydroxy-3-Methoxybenzylidene)Amino]hexopyranose (vglu)

  • Substituent: Benzylideneamino (-N=CH-Ar) at C2.
  • Synthesis : Formed via Schiff base reaction between D-glucosamine and vanillin, confirmed by IR spectroscopy (νC=N at 1626 cm⁻¹) .
  • Applications : Used in modified chitosan membranes for material science applications.
  • Reduced metabolic stability due to the hydrolytically labile imine bond .

2-Deoxy-2,2-difluoro-β-D-lyxo-hexopyranose

  • Substituent : Difluoro (-F₂) at C2.
  • Properties :
    • Electron-withdrawing fluorine atoms increase ring rigidity and resistance to enzymatic degradation.
    • Used as an enzyme intermediate in structural studies (PDB ID: 7JZ) .
  • Key Differences: The difluoro group prevents hydrogen bonding, contrasting with the formylamino’s NH moiety. Enhanced metabolic stability compared to formylamino derivatives, as seen in fluorinated sugars like 2-deoxy-2-(¹⁸F)fluoro-glucose ([¹⁸F]-FDG) .

2-Acetamido-2-deoxy-D-glucopyranose (N-Acetylglucosamine)

  • Substituent : Acetamido (-NHCOCH₃) at C2.
  • Biological Role : A component of chitin and bacterial cell walls.
  • Key Differences: The acetamido group is less polar than formylamino, reducing water solubility. Forms stronger intramolecular hydrogen bonds due to the acetyl carbonyl, stabilizing the chair conformation .

Biochemical and Pharmacological Comparisons

Binding Interactions

  • Formylamino Group: In UK-2A analogs, the 3-formylamino salicylamide head forms a hydrogen bond network with residue D229 in cytochrome b-c1, critical for antifungal activity .
  • Contrast with Salicylamide: Compound 2 (salicylamide) loses activity upon K228M mutation, whereas formylamino-substituted Compound 1 retains potency, highlighting the role of the pyridyl N in preserving binding .

Metabolic Stability

  • Formylamino vs. Fluoro: 2-Deoxy-2-(¹⁸F)fluoro-glucose ([¹⁸F]-FDG) accumulates in tissues due to phosphorylation and trapping, while formylamino derivatives may undergo hydrolysis or enzymatic cleavage, reducing retention .

Data Tables

Table 1. Substituent Effects on Hexopyranose Derivatives

Compound C2 Substituent Key Properties Applications References
2-Deoxy-2-(formylamino)hexopyranose -NHCHO Hydrogen bonding, moderate stability Understudied (potential drug lead)
2-Deoxy-2-(diethylamino)hexopyranose -N(C₂H₅)₂ Lipophilic, TLR2 binding Antineuroinflammatory agent
vglu -N=CH-Ar π-π stacking, IR νC=N at 1626 cm⁻¹ Chitosan membrane modification
2-Deoxy-2,2-difluoro-β-D-lyxo-hexopyranose -F₂ Rigid, enzyme-resistant Structural biology (PDB 7JZ)

Q & A

Q. What are the established synthetic routes for 2-Deoxy-2-(formylamino)hexopyranose, and how are reaction conditions optimized?

The synthesis typically involves glycosylation reactions between phenolic compounds and hexopyranosides under acidic conditions, as seen in analogous structures like 2-Formylphenyl hexopyranoside. Key parameters include pH control (e.g., using trifluoroacetic acid) and temperature modulation (e.g., 40–60°C) to minimize side products and maximize yields. Monitoring reaction progress via thin-layer chromatography (TLC) and optimizing protecting group strategies (e.g., acetyl or benzyl groups) are critical .

Q. Which analytical techniques are most effective for structural characterization of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H^1H- and 13C^{13}C-NMR, is essential for determining stereochemistry and substituent positions. Mass spectrometry (MS) confirms molecular weight and purity. For crystalline derivatives, X-ray crystallography provides absolute configuration data, as demonstrated in studies of similar hexopyranose analogs .

Q. How can functional group reactivity in this compound be systematically studied?

The formylamino group participates in nucleophilic substitutions (e.g., with amines or thiols), while the pyranose ring’s hydroxyl groups undergo typical glycosylation or esterification. Reaction pathways can be mapped using kinetic studies under varying pH and solvent conditions. Computational tools like density functional theory (DFT) help predict reactive sites .

Advanced Research Questions

Q. How do ring puckering coordinates and pseudorotation dynamics influence the conformational stability of this compound?

Cremer and Pople’s puckering parameters (amplitude qq, phase angle ϕ\phi) quantify out-of-plane displacements in the pyranose ring. Molecular dynamics (MD) simulations using polarizable force fields (e.g., Drude model) reveal dominant chair (4C1^4C_1) or boat conformers. Experimental validation via NMR coupling constants (3JHH^3J_{HH}) and comparison with Karplus equations resolves pseudorotation pathways .

Q. What computational strategies address discrepancies in self-diffusion constants of hexopyranose derivatives at high concentrations?

MD simulations with explicit solvent models (e.g., TIP3P water) must balance solute-solute and solute-solvent interactions. Overestimated aggregation in simulations at >1 M concentrations suggests refinements to van der Waals parameters or inclusion of polarization effects, as shown in Drude force field optimizations for glucose analogs .

Q. How does this compound interact with biological systems, and what mechanisms underpin its bioactivity?

The compound’s formylamino group may mimic natural glycosylation intermediates, inhibiting enzymes like glycosyltransferases. In vitro assays (e.g., enzyme inhibition kinetics) combined with molecular docking studies identify binding affinities. For example, β-glucan decasaccharides derived from similar structures exhibit antioxidative properties in plant-pathogen interactions .

Q. How can conflicting NMR-derived conformational populations be resolved in hexopyranose side-chain analysis?

Negative populations arise from errors in limiting 3JHH^3J_{HH} values or non-ideal conformers. Calibration using locked bicyclo[4.4.0]oxadecane models provides corrected coupling constants. Applying Haasnoot-Altona equations with adjusted parameters eliminates unphysical results, as validated for mannopyranose derivatives .

Q. What role does solvent choice play in the diffusion behavior of this compound in aqueous solutions?

Polar solvents stabilize hydrogen bonding between the formylamino group and water, reducing aggregation. Dielectric constant adjustments in MD simulations improve agreement with experimental diffusion data. For example, glucose simulations at 1 M in TIP3P water show <5% deviation from experimental values .

Q. How are crystallographic data utilized to resolve stereochemical ambiguities in hexopyranose derivatives?

X-ray diffraction provides unambiguous assignment of axial/equatorial substituents. For instance, axial formylamino groups in 2-acetamido-2,4-dideoxy-xylo-hexopyranose analogs are confirmed via Patterson maps and R-factor refinement. Data repositories like the RCSB PDB offer structural templates for comparative analysis .

Q. What experimental designs validate the role of this compound in glycosylation pathways?

Radiolabeling (e.g., 14C^{14}C-formyl groups) tracks metabolic incorporation into glycoconjugates. Knockout studies in model organisms (e.g., yeast) combined with LC-MS/MS profiling identify disrupted glycan biosynthesis steps. Competitive inhibition assays with UDP-sugar analogs further elucidate enzymatic specificity .

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